Product packaging for Methyl 3-(4-bromophenyl)acrylate(Cat. No.:CAS No. 71205-17-9)

Methyl 3-(4-bromophenyl)acrylate

Cat. No.: B3022655
CAS No.: 71205-17-9
M. Wt: 241.08 g/mol
InChI Key: MFKOGXVHZUSUAF-QPJJXVBHSA-N
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Description

Overview of the Compound's Significance in Organic Chemistry Research

The significance of Methyl 3-(4-bromophenyl)acrylate in organic chemistry research stems from its role as a bifunctional molecule. The electron-withdrawing nature of the acrylate (B77674) group activates the double bond for various addition reactions, while the carbon-bromine bond on the phenyl ring is a prime site for cross-coupling reactions. This dual reactivity allows for sequential or one-pot modifications, providing an efficient route to diverse molecular scaffolds.

Phenyl acrylates and their derivatives are recognized as important compounds due to their applications in the agrochemical and medical fields. nih.gov The presence of the bromo-substituent in this compound further enhances its utility, serving as a handle for introducing a vast range of organic fragments.

Historical Context and Evolution of Research on Bromophenyl Acrylates

The development and understanding of bromophenyl acrylates are intrinsically linked to the advent of palladium-catalyzed cross-coupling reactions, most notably the Heck and Suzuki reactions. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl or vinyl halide and an activated alkene, provides a direct method for the synthesis of substituted acrylates like this compound. organic-chemistry.org The general catalytic cycle for the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org

Initially, these reactions often required harsh conditions. However, significant research has led to the development of more efficient and milder catalytic systems, including the use of various phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and even phosphine-free catalysts, making the synthesis of bromophenyl acrylates more accessible and versatile. organic-chemistry.orglibretexts.org

Similarly, the Suzuki reaction, which couples an organoboron compound with an organic halide, has become a cornerstone of modern organic synthesis. researchgate.netnih.gov this compound is an excellent substrate for Suzuki reactions, allowing for the substitution of the bromine atom with a wide variety of aryl, heteroaryl, or alkyl groups. nih.govmdpi.com The evolution of these powerful synthetic tools has been a driving force in the expanded use of bromophenyl acrylates as key intermediates in the synthesis of pharmaceuticals, functional materials, and biologically active compounds.

Current Research Directions and Scientific Importance of this compound

Current research continues to leverage the unique reactivity of this compound. A significant area of focus is its use as a precursor in the synthesis of complex organic molecules with potential biological activity. For instance, it can be a starting material for the synthesis of novel copolymers and hydrogels with applications in drug delivery systems. researchgate.net

Furthermore, the compound is utilized in the exploration of new catalytic methodologies. Researchers employ it as a model substrate to test the efficacy of novel palladium catalysts and to develop more sustainable and "green" reaction protocols, for example, by using water as a solvent or employing recyclable catalysts. organic-chemistry.orgrsc.org The ongoing investigation into the reactions of this compound and related compounds is crucial for advancing the field of organic synthesis, enabling the creation of novel molecules with tailored properties for a range of scientific and technological applications.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₉BrO₂ guidechem.comscbt.com
Molecular Weight 241.08 g/mol guidechem.comscbt.com
CAS Number 71205-17-9 guidechem.comchemicalbook.com
Melting Point 89 °C beilstein-journals.org
Appearance White solid beilstein-journals.org
Solubility Soluble in common organic solvents
Storage Temperature Room Temperature guidechem.com

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data
¹H NMR (300 MHz, CDCl₃) δ: 7.65-7.50 (m, 4H), 6.42 (d, J = 16.0 Hz, 1H), 3.80 (s, 3H)
¹³C NMR (75 MHz, CDCl₃) δ: 166.9, 143.2, 133.2, 132.2, 129.6, 125.0, 117.2, 51.9
IR (KBr, cm⁻¹): 3060, 1715, 1635, 1585, 1488, 1315, 1200, 1170, 980, 820

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Heck reaction .

Heck Reaction

This palladium-catalyzed reaction involves the coupling of 4-bromoiodobenzene or 4-dibromobenzene with methyl acrylate. researchgate.net

Reaction Scheme:

4-Bromophenyl Halide + Methyl Acrylate --(Pd catalyst, Base)--> this compound

ReactantsCatalyst/BaseProduct
4-Iodo-bromobenzene, Methyl acrylatePd(OAc)₂, P(o-tolyl)₃, Et₃NThis compound
4-Dibromobenzene, Methyl acrylatePdCl₂(PPh₃)₂, Bu₃NThis compound

The reaction typically proceeds with high stereoselectivity to yield the trans (E) isomer. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO2 B3022655 Methyl 3-(4-bromophenyl)acrylate CAS No. 71205-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(4-bromophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKOGXVHZUSUAF-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3650-78-0
Record name METHYL 4-BROMOCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Methyl 3 4 Bromophenyl Acrylate and Its Analogues

Direct Esterification Approaches for Acrylate (B77674) Synthesis

Direct esterification is a fundamental method for synthesizing esters, including acrylates. This approach typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acidic catalyst. For the synthesis of Methyl 3-(4-bromophenyl)acrylate, this would involve the reaction of 3-(4-bromophenyl)acrylic acid with methanol.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is continuously removed. google.comgoogle.com Common acidic catalysts for this reaction include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. researchgate.net The use of solid-supported acidic ionic liquids has also been explored as an environmentally friendly alternative to traditional acid catalysts, avoiding the use of toxic organic solvents as water-carrying agents. google.com

The general reaction is as follows:

3-(4-bromophenyl)acrylic acid + Methanol ⇌ this compound + Water

Factors influencing the reaction include temperature, reaction time, and the molar ratio of the reactants. The reaction temperature typically ranges from 30 to 140°C, with reaction times varying from 1 to 20 hours. google.com To prevent the polymerization of the acrylate, a polymerization inhibitor is often added to the reaction mixture. google.com

Palladium-Catalyzed Coupling Reactions in Acrylate Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. Several of these reactions can be adapted for the synthesis of this compound and its analogues.

Heck Cross-Coupling Protocols

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a highly effective method for the synthesis of substituted alkenes and is widely used for the arylation of terminal alkenes. thieme-connect.de

For the synthesis of this compound, the Heck reaction would involve the coupling of an aryl halide, such as 4-bromoiodobenzene or 1-bromo-4-iodobenzene, with methyl acrylate. The reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297). A base, such as triethylamine, is required to neutralize the hydrogen halide generated during the reaction. chemicalbook.com

The general scheme for the Heck reaction is as follows:

4-Bromophenyl halide + Methyl acrylate → this compound + Amine salt

The reaction generally exhibits high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene. thieme-connect.de Furthermore, the Heck reaction often proceeds with high stereoselectivity, predominantly forming the E (trans) isomer of the product. organic-chemistry.orgthieme-connect.de Various phosphine (B1218219) ligands can be used to stabilize the palladium catalyst and influence the reaction's efficiency. thieme-connect.de

FeatureDescription
Reactants Aryl or vinyl halide and an activated alkene
Catalyst Palladium complex (e.g., Pd(OAc)2)
Base Typically an amine (e.g., triethylamine)
Key Advantage High regio- and stereoselectivity
Product Substituted alkene

Considerations for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate in the presence of a base. youtube.comyoutube.com This reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents. youtube.com

To synthesize this compound via a Suzuki-Miyaura coupling, one possible route would involve the reaction of 4-bromophenylboronic acid with a methyl 3-haloacrylate. Alternatively, the coupling could be performed between a boronic acid derivative of methyl acrylate and a 1,4-dihalobenzene. A base, such as sodium carbonate or cesium carbonate, is essential for the transmetalation step in the catalytic cycle. youtube.com

A plausible catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. youtube.com

FeatureDescription
Reactants Organoboron compound and an organic halide/triflate
Catalyst Palladium complex (e.g., Pd(PPh3)4)
Base Required for activation of the organoboron species
Key Advantage Mild conditions, low toxicity of reagents
Product Biaryl, vinylarene, or other coupled products

Stille Coupling Applications

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound (organostannane) with an organic halide or triflate. organic-chemistry.org This method is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. nih.gov

In the context of synthesizing this compound, a Stille coupling could be employed by reacting a 4-bromophenylstannane with a methyl 3-haloacrylate, or by coupling an organostannane derivative of methyl acrylate with a 1,4-dihalobenzene. The primary drawback of the Stille coupling is the toxicity and difficulty in removing the tin byproducts. organic-chemistry.org

The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step involves the transfer of the organic group from the tin atom to the palladium center.

FeatureDescription
Reactants Organostannane and an organic halide/triflate
Catalyst Palladium complex
Additives Sometimes a ligand or co-catalyst is used
Key Advantage High functional group tolerance
Key Disadvantage Toxicity of tin compounds
Product Wide range of coupled products

Hiyama Cross-Coupling Methodologies

The Hiyama coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate. wikipedia.org This reaction requires an activating agent, typically a fluoride (B91410) source such as tetrabutylammonium fluoride (TBAF), to facilitate the transmetalation step. organic-chemistry.org Organosilanes are generally less toxic and more stable than their organotin counterparts, making the Hiyama coupling an attractive alternative to the Stille reaction. organic-chemistry.org

For the synthesis of this compound, a Hiyama coupling could be performed by reacting a 4-bromophenylsilane with a methyl 3-haloacrylate, or by coupling a silyl-acrylate derivative with a 1,4-dihalobenzene. A modification of this reaction, the Hiyama-Denmark coupling, can be performed under fluoride-free conditions using organosilanols. organic-chemistry.org

The activation of the organosilane by the fluoride ion generates a hypervalent silicon species, which is more reactive in the transmetalation step of the catalytic cycle. organic-chemistry.org

FeatureDescription
Reactants Organosilane and an organic halide/triflate
Catalyst Palladium or Nickel complex
Activator Fluoride source (e.g., TBAF) or a base
Key Advantage Low toxicity of silicon reagents
Product Biaryl, vinylarene, or other coupled products

Kumada Coupling Approaches

The Kumada coupling, also known as the Kumada-Tamao-Corriu reaction, was one of the first transition metal-catalyzed cross-coupling reactions to be developed. chem-station.com It involves the reaction of a Grignard reagent with an organic halide or triflate, typically catalyzed by a nickel or palladium complex. chem-station.comwikipedia.org

To synthesize this compound using this method, a Grignard reagent prepared from a 4-bromohalobenzene could be coupled with a suitable halo-acrylate derivative. The high reactivity of Grignard reagents makes them potent nucleophiles, but also limits the functional group tolerance of the reaction. chem-station.com Functional groups that are sensitive to strong bases or nucleophiles are generally not compatible with the Kumada coupling. nrochemistry.com

The catalytic cycle involves the oxidative addition of the organic halide to the metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. chem-station.com

FeatureDescription
Reactants Grignard reagent and an organic halide/triflate
Catalyst Nickel or Palladium complex
Key Advantage High reactivity of the Grignard reagent
Key Disadvantage Low functional group tolerance
Product C-C coupled products

Desulfitative Arylation Reactions

Desulfitative arylation has emerged as a potent tool for carbon-carbon bond formation, utilizing arylsulfonyl chlorides or related sulfonamides as aryl sources. This method provides an alternative to traditional cross-coupling reactions that use organometallic reagents.

A palladium-catalyzed, Heck-type reaction has been successfully employed for the synthesis of this compound. researchgate.net In this protocol, 4-bromo-N-methoxy-benzenesulfonamide serves as the arylating agent, which couples with methyl acrylate to yield the desired product. The reaction proceeds via the generation of an aryl radical through desulfonylation, which then engages in the palladium catalytic cycle. researchgate.net This method is notable for its compatibility with various functional groups on both the sulfonamide and the olefin.

A study reported the successful synthesis of this compound from 4-bromo-N-methoxy-benzenesulfonamide and methyl acrylate, achieving a 62% yield. researchgate.net The reaction was carried out under specific palladium-catalyzed conditions, demonstrating the viability of this desulfitative approach. researchgate.net

Table 1: Desulfitative Synthesis of Cinnamate (B1238496) Analogues

Arylating Agent Olefin Product Yield (%)
4-bromo-N-methoxy-benzenesulfonamide Methyl acrylate 3-(4-Bromo-phenyl)-acrylic acid methyl ester 62%
4-chloro-N-methoxy-benzenesulfonamide Methyl acrylate 3-(4-Chloro-phenyl)-acrylic acid methyl ester 65%
5-bromo-2,N-dimethoxy-benzenesulfonamide Methyl acrylate 3-(5-Bromo-2-methoxy-phenyl)-acrylic acid methyl ester 61%

Data sourced from a palladium-catalyzed desulfitative Heck-type reaction study. researchgate.net

Horner-Wadsworth-Emmons Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly efficient method for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer. uta.edu This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of this compound, the typical precursors are 4-bromobenzaldehyde and a phosphonate ester, such as triethyl phosphonoacetate or trimethyl phosphonoacetate.

The reaction is initiated by the deprotonation of the phosphonate ester using a base, creating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of 4-bromobenzaldehyde. The resulting intermediate subsequently eliminates a phosphate byproduct to form the carbon-carbon double bond. A significant advantage of the HWE reaction is that the dialkylphosphate salt byproduct is water-soluble, facilitating its removal during workup. uta.edu

Recent advancements have focused on developing more environmentally benign reaction conditions. For instance, the HWE reaction for the synthesis of (E)-ethyl 3-(4-bromophenyl)acrylate has been successfully performed in deep eutectic solvents (DES) like choline chloride/urea, which are non-toxic and biodegradable. uniba.itrsc.org This approach, often using a base like 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU), allows for high yields and stereoselectivity at room temperature. uniba.itrsc.org

Table 2: Horner-Wadsworth-Emmons Synthesis of (E)-Ethyl 3-(4-bromophenyl)acrylate

Aldehyde Phosphonate Base Solvent Yield (%)
4-bromobenzaldehyde Triethyl phosphonoacetate DBU Choline Chloride/Urea 99%
4-bromobenzaldehyde Triethyl phosphonoacetate LiCl, DBU Acetonitrile (B52724) 96%

Data compiled from studies on HWE reactions in conventional and deep eutectic solvents. rsc.orgnih.gov

Morita-Baylis-Hillman (MBH) Adduct Transformations

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic Lewis base like a tertiary amine or phosphine. wikipedia.org The reaction between 4-bromobenzaldehyde and methyl acrylate yields a highly functionalized molecule known as an MBH adduct, specifically methyl 2-(hydroxy(4-bromophenyl)methyl)acrylate.

This adduct is a versatile synthetic intermediate possessing three key functional groups: a hydroxyl group, a carbon-carbon double bond, and an ester moiety. wikipedia.org Rather than being the final target, the MBH adduct serves as a precursor that can undergo various subsequent transformations. The dense functionality of the adduct allows for its conversion into a wide array of other compounds. wikipedia.org

For example, the hydroxyl group can be acetylated or halogenated to form MBH acetates or bromides, which are excellent substrates for nucleophilic substitution reactions. These modified adducts can be used to introduce different functionalities into the molecule. nih.gov Dehydration of the primary MBH adduct can also be a pathway to form α,β-unsaturated esters, although controlling the regioselectivity of the double bond can be a challenge. The utility of MBH adducts is thus centered on their capacity to be transformed into more complex molecular architectures. wikipedia.orgnih.gov

Michael Addition Reactions in Acrylate Functionalization

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis used to form carbon-carbon or carbon-heteroatom bonds. In the context of this compound, this reaction is not a method for its primary synthesis but rather a powerful tool for its subsequent functionalization. The electron-withdrawing nature of the ester group polarizes the alkene, making the β-carbon electrophilic and susceptible to attack by nucleophiles.

Various nucleophiles, known as Michael donors, can be added across the double bond of the acrylate. These include amines (aza-Michael addition), thiols (thia-Michael addition), and stabilized carbanions. nih.govencyclopedia.pub The reaction results in the saturation of the double bond and the formation of a substituted methyl 3-(4-bromophenyl)propanoate derivative.

For instance, the aza-Michael reaction of an amine with this compound would yield a β-amino ester. nih.gov Similarly, a thia-Michael reaction with a thiol would produce a β-thioether ester. encyclopedia.pub These reactions are often catalyzed by bases or phosphines and can be highly efficient. rsc.org This functionalization strategy is valuable for introducing new properties or functionalities into the molecule for various applications. researchgate.net

Other Catalytic and Non-Catalytic Synthetic Routes

Lewis base catalysis is a broad and powerful strategy in organic synthesis where a Lewis base (an electron-pair donor) initiates or accelerates a reaction. nih.gov Many of the reactions already discussed, such as the Morita-Baylis-Hillman reaction, are prime examples of Lewis base catalysis.

In the MBH reaction, a Lewis base catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or a tertiary phosphine, performs a nucleophilic attack on the β-position of methyl acrylate. organic-chemistry.org This initial step generates a zwitterionic enolate intermediate. This intermediate is the key nucleophile that then attacks the electrophile (e.g., 4-bromobenzaldehyde). The final step involves an elimination of the catalyst to regenerate it and form the product. organic-chemistry.org The role of the Lewis base is therefore to activate the acrylate, transforming it from a mild electrophile into a potent nucleophile, which is a concept known as umpolung (reactivity inversion). This catalytic mode enables bond formations that would not readily occur otherwise.

Radical-based reactions offer alternative pathways for the synthesis and functionalization of acrylate systems, often with unique reactivity and selectivity compared to ionic methods. One such method is the radical sulfonylation of MBH adducts.

A cesium carbonate-promoted radical sulfonylation of MBH bromides (derived from MBH adducts) with thiosulfonates has been developed to generate a series of allyl sulfones in good to high yields. thieme-connect.com While this method does not produce this compound itself, it demonstrates a powerful technique for functionalizing the core acrylate structure. For example, the reaction of an MBH bromide with S-(4-bromophenyl)-4-bromobenzenesulfonothioate can introduce a (4-bromophenyl)sulfonyl group onto the molecule. This reaction proceeds under mild conditions and shows broad functional group compatibility. thieme-connect.com

Table 3: Radical Sulfonylation of Phenylacrylate-Derived MBH Bromides

Thiosulfonate MBH Bromide Product Yield (%)
S-phenyl benzenesulfonothioate Methyl (Z)-2-(bromomethyl)-3-phenylacrylate Methyl (Z)-3-Phenyl-2-[(phenylsulfonyl)methyl]acrylate 72% (gram scale)
S-(4-chlorophenyl) 4-chlorobenzenethiosulfonate Methyl (Z)-2-(bromomethyl)-3-phenylacrylate Methyl (Z)-2-{[(4-Chlorophenyl)sulfonyl]methyl}-3-phenylacrylate 78%
S-(4-bromophenyl) 4-bromobenzenethiosulfonate Methyl (Z)-2-(bromomethyl)-3-phenylacrylate Methyl (Z)-2-{[(4-Bromophenyl)sulfonyl]methyl}-3-phenylacrylate 69%

Data from a study on Cs2CO3-mediated radical sulfonylation. thieme-connect.com

Cyclization Reactions

While this compound itself is a versatile substrate for various reactions, its analogues, strategically functionalized, are key precursors for the synthesis of diverse heterocyclic compounds through cyclization. These reactions are fundamental in generating complex molecular architectures from linear starting materials.

One prominent strategy involves the Paal-Knorr cyclization, a classic method for synthesizing five-membered heterocyclic rings. For instance, the condensation of ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate with gamma-aminobutyric acid (GABA) in an acidic ethanolic solution yields 4-(5-(4-bromophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)butanoic acid. sphinxsai.com This reaction proceeds through the formation of a 1,4-dicarbonyl intermediate which then cyclizes with a primary amine to form the pyrrole ring. sphinxsai.com

Another important class of cyclization is the Prins reaction, which can be used to form oxygen-containing heterocycles. A related analogue, 1-bromo-2-(3-(4-bromophenyl)prop-1-en-1-yl)benzene, can undergo a catalytic diastereoselective Prins reaction. This type of reaction typically involves the electrophilic addition of an aldehyde or ketone to an alkene followed by cyclization, trapping the resulting carbocation with a nucleophile.

Furthermore, Michael addition reactions often serve as a prelude to cyclization. The reaction of 3-(4-bromobenzoyl)prop-2-enoic acid, a related analogue, with active methylene (B1212753) compounds like acetylacetone under Michael conditions (sodium methoxide in methanol) affords a cyclized product, 3-(4-bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one. tandfonline.com This demonstrates the utility of the acrylate backbone in constructing six-membered rings. The initial conjugate addition creates an intermediate that can subsequently undergo an intramolecular condensation to form the cyclic system. tandfonline.com

The table below summarizes these exemplary cyclization reactions involving analogues of this compound.

Cyclization TypeStarting Analogue(s)ReagentsProductReference
Paal-Knorr CyclizationEthyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate, Gamma-aminobutyric acidEthanol, Hydrochloric acid4-(5-(4-Bromophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)butanoic acid sphinxsai.com
Prins Reaction1-Bromo-2-(3-(4-bromophenyl)prop-1-en-1-yl)benzeneFormaldehyde, TfOHVarious 1,3-dioxanes
Michael Addition/Cyclization3-(4-Bromobenzoyl)prop-2-enoic acid, AcetylacetoneSodium methoxide, Methanol3-(4-Bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one tandfonline.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and enhanced selectivity. tandfonline.comtandfonline.com This technology is particularly effective for synthesizing cinnamic acid derivatives like this compound.

One of the primary methods for synthesizing the acrylate backbone is through palladium-catalyzed cross-coupling reactions, such as the Heck reaction. mdpi.comcem.comresearchgate.net The use of microwave irradiation can significantly accelerate these reactions. For example, the Heck coupling of aryl halides with acrylates can be completed in minutes under microwave heating, compared to hours with conventional methods. cem.com The vinylation of 3-bromoquinolin-2(1H)-one derivatives with ethyl acrylate, for instance, is efficiently achieved under microwave irradiation using a palladium catalyst and a base. mdpi.com

The Horner-Wadsworth-Emmons (HWE) reaction is another key method for forming the double bond in cinnamate esters. A microwave-assisted HWE reaction between triethyl phosphonoacetate and 4-bromobenzaldehyde using potassium carbonate in ethanol at 140°C for 20 minutes provides the corresponding ethyl cinnamate in high yield. acs.org This protocol highlights the efficiency and practicality of microwave heating for this class of transformation. acs.org

Furthermore, microwave irradiation is broadly applied to the synthesis of various heterocyclic compounds and other derivatives starting from acrylate analogues. Its ability to rapidly heat polar substances reduces reaction times and often leads to cleaner reactions with fewer byproducts. tandfonline.comtandfonline.com For instance, a microwave-assisted C–S cross-coupling reaction of 2-(4-bromophenyl)-benzothiazole with various thiols has been successfully demonstrated, showcasing the broad applicability of this technology for modifying brominated aromatic compounds. rsc.org

The table below outlines key microwave-assisted protocols relevant to the synthesis of this compound and its derivatives.

Reaction TypeReactantsCatalyst/ReagentsConditionsKey AdvantageReference
Horner-Wadsworth-Emmons4-Bromobenzaldehyde, Triethyl phosphonoacetateK₂CO₃, Ethanol140°C, 20 min, MicrowaveHigh yield, short reaction time acs.org
Knoevenagel CondensationAryl aldehyde, Malonic acidPolyphosphate ester (PPE)90 seconds, Microwave, Solvent-freeRapid, solvent-free, high yield tandfonline.comtandfonline.com
Heck Cross-CouplingAryl halide, AcrylatePalladium catalyst, BaseMinutes, MicrowaveDrastically reduced reaction times mdpi.comcem.com
C-S Cross-Coupling2-(4-Bromophenyl)-benzothiazole, ThiolCuI, K₂CO₃, Acetonitrile80°C, 25-35 min, MicrowaveGood to excellent yields for new molecules rsc.org

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic fields around atomic nuclei.

The ¹H NMR spectrum of (E)-Methyl 3-(4-bromophenyl)acrylate provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The spectrum typically shows signals corresponding to the vinylic protons, the aromatic protons, and the methyl ester protons. The trans-configuration of the alkene is confirmed by the large coupling constant (typically around 16.0 Hz) between the two vinylic protons. The para-substitution on the benzene (B151609) ring results in a characteristic AA'BB' splitting pattern for the aromatic protons.

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
7.63d16.0Vinylic H
7.52d8.5Aromatic H
7.38d8.5Aromatic H
6.40d16.0Vinylic H
3.80s-Methyl H (-OCH₃)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For (E)-Methyl 3-(4-bromophenyl)acrylate, distinct signals are observed for the carbonyl carbon, the two vinylic carbons, the four unique aromatic carbons (due to symmetry), and the methyl carbon.

Chemical Shift (δ ppm)Assignment
167.2C=O (Ester)
143.4Vinylic CH
133.0Aromatic C-Br
132.2Aromatic CH
129.5Aromatic CH
124.5Aromatic C
118.5Vinylic CH
51.8Methyl C (-OCH₃)

For complex molecules, one-dimensional NMR spectra can have overlapping signals. Two-dimensional (2D) NMR techniques are employed for unambiguous structural assignment. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.eduyoutube.com For Methyl 3-(4-bromophenyl)acrylate, COSY would show correlations between the two vinylic protons and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It allows for the definitive assignment of a proton signal to its attached carbon, for instance, linking the methyl proton signal at ~3.80 ppm to the methyl carbon signal at ~51.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (over two to three bonds). researchgate.netsdsu.educolumbia.edu This is crucial for piecing together the molecular structure. For example, it would show a correlation from the methyl protons to the carbonyl carbon and from the vinylic protons to the aromatic carbons, confirming the connectivity of the entire molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. mdpi.com Key absorptions include a strong peak for the ester carbonyl (C=O) stretch, a peak for the alkene (C=C) stretch, and bands corresponding to the C-O ester linkage and the aromatic ring.

Frequency (cm⁻¹)Vibration TypeFunctional Group
~1720StretchingC=O (Ester)
~1640StretchingC=C (Alkene)
~1280, ~1170StretchingC-O (Ester)
~980Bending (out-of-plane)=C-H (trans-Alkene)
~825Bending (out-of-plane)Aromatic C-H (para-substituted)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu Molecules with conjugated systems, like this compound, absorb light in the UV or visible region. The extended conjugation between the 4-bromophenyl ring and the acrylate (B77674) moiety results in a characteristic maximum absorption (λmax). libretexts.org The λmax for this compound is typically observed in the range of 280-300 nm, which is indicative of a π to π* electronic transition within the conjugated system.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. beilstein-journals.org It provides the exact molecular weight and information about the structure through fragmentation patterns. libretexts.orglibretexts.org

The mass spectrum of this compound shows a distinct molecular ion peak. A key feature is the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion appearing as two peaks of almost equal intensity, one at m/z 240 (for the ⁷⁹Br isotope) and another at m/z 242 (for the ⁸¹Br isotope).

Common fragmentation patterns observed include the loss of a methoxy (B1213986) radical (•OCH₃, M-31) and the loss of the methoxycarbonyl radical (•COOCH₃, M-59), which are characteristic of methyl esters. libretexts.org

Chromatographic Techniques for Research Analysis

Chromatographic techniques are pivotal in chemical research for the separation, identification, and purification of compounds. For a substance like this compound, these methods are essential for monitoring reaction progress, assessing purity, and isolating the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acrylate compounds due to its precision and reliability. e3s-conferences.org It is particularly useful for separating the target compound from starting materials, byproducts, and isomers. In the analysis of acrylates, reversed-phase HPLC is commonly employed. e3s-conferences.org

A typical HPLC method for analyzing compounds similar to this compound involves a C18 stationary phase, which is effective for separating weakly polar compounds. e3s-conferences.orgresearchgate.net The mobile phase is often a mixture of acetonitrile (B52724) and water, with gradient elution being used to achieve optimal separation of multiple components. e3s-conferences.org Detection is frequently accomplished using a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths; for acrylates, a wavelength around 210 nm is often selected due to their strong UV absorption in this region. e3s-conferences.org The method's robustness allows for the determination of product purity with high accuracy and reproducibility. e3s-conferences.orgusm.myperkinelmer.com

Table 1: Illustrative HPLC Parameters for Acrylate Analysis

Parameter Value/Description Source(s)
Column ZORBAX SB-AQ (or similar C18 column) e3s-conferences.orgresearchgate.net
Dimensions 250 mm × 4.6 mm, 5 µm e3s-conferences.org
Mobile Phase Acetonitrile and Water e3s-conferences.org
Elution Gradient Elution e3s-conferences.org
Flow Rate ~1.0 mL/min americanlaboratory.com
Detector Diode Array Detector (DAD) e3s-conferences.org

| Wavelength | ~210 nm | e3s-conferences.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a higher degree of specificity in compound identification. This technique is invaluable for confirming the molecular weight of this compound and identifying impurities, even at trace levels. americanlaboratory.com

For acrylate analysis, Electrospray Ionization (ESI) is a commonly used ionization source, typically in positive ion mode. americanlaboratory.com Following separation on a liquid chromatography column, the eluent is introduced into the mass spectrometer. The ESI source generates charged droplets from which ions of the analyte are desorbed into the gas phase. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). americanlaboratory.com The resulting mass spectrum provides definitive evidence of the compound's identity. High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, aiding in the determination of the elemental composition. amazonaws.com

Table 2: Typical LC-MS Parameters for Acrylate Analysis

Parameter Value/Description Source(s)
Ionization Source Electrospray Ionization (ESI) americanlaboratory.com
Polarity Positive Ion Mode americanlaboratory.com
Drying Gas Nitrogen americanlaboratory.com
Gas Flow ~10 L/min americanlaboratory.com
Gas Temperature ~300 °C americanlaboratory.com

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | amazonaws.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures than traditional HPLC systems. The primary advantages of UPLC are increased resolution, higher sensitivity, and substantially faster analysis times. While specific UPLC studies on this compound are not detailed in the provided search results, the technique is well-established for analyzing related organic molecules, such as (E)-3-(4-Bromophenyl)acrylaldehyde. bldpharm.com The application of UPLC would allow for more rapid purity checks and reaction monitoring, improving throughput in a research setting. The fundamental principles of separation are similar to HPLC, often using C18 columns and acetonitrile/water mobile phases, but the performance is significantly enhanced.

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction (XRD) is an indispensable analytical method for the solid-state characterization of crystalline materials. It provides detailed information about the atomic and molecular structure of a crystal, as well as the phase purity of a bulk sample.

For novel compounds like this compound, single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in the crystal lattice. mdpi.com This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is used to determine the unit cell dimensions, space group, and atomic coordinates. nih.govnih.gov This information confirms the molecular structure, reveals details about conformation, and identifies intermolecular interactions such as hydrogen bonding or π-stacking that stabilize the crystal structure. nih.gov

While a full single-crystal structure for this compound is not available in the provided results, data for the closely related compound (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate illustrates the type of detailed information that can be obtained. nih.gov

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Related Acrylate Derivative, (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate

Parameter Value Source
Chemical Formula C₁₇H₁₅BrO₃ nih.gov
Molecular Weight 347.20 nih.gov
Crystal System Orthorhombic nih.gov
Space Group Pca2₁ nih.gov
a (Å) 15.5226 (9) nih.gov
b (Å) 5.9390 (3) nih.gov
c (Å) 34.775 (2) nih.gov
V (ų) 3205.9 (3) nih.gov
Z 8 nih.gov
Radiation Mo Kα (λ = 0.71073 Å) nih.gov

| Temperature (K) | 292 (2) | nih.gov |

In contrast to single-crystal XRD, Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. amazonaws.comrsc.org This technique is essential for verifying that the bulk synthesized material consists of the same crystalline phase as the single crystal used for structure determination. The PXRD pattern serves as a fingerprint for a specific crystalline solid. By comparing the experimental powder pattern to one simulated from single-crystal data, one can confirm the phase purity of the bulk sample. rsc.org It is also a critical tool for identifying different polymorphic forms of a compound. amazonaws.com

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a predominant method in quantum chemistry for the study of electronic structures of molecules. It offers a balance between accuracy and computational cost, making it suitable for a detailed analysis of medium-sized organic molecules like Methyl 3-(4-bromophenyl)acrylate.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the bond lengths, bond angles, and dihedral angles of the ground state structure. dntb.gov.ua The planarity of the acrylate (B77674) and phenyl groups, and their relative orientation, are key determinants of the molecule's electronic properties.

The electronic structure, which governs the molecule's reactivity, can be further analyzed. Natural Bond Orbital (NBO) analysis, for instance, provides insights into the charge distribution on different atoms and the nature of the chemical bonds. dergipark.org.tr For this compound, NBO analysis would likely reveal the electron-withdrawing effect of the bromine atom and the carbonyl group, influencing the electron density across the molecule.

Table 1: Predicted Geometric Parameters for a Related Acrylate Structure

Parameter Value
Dihedral Angle (Ring A/Ring B) 75.54 (17)°
C-H Bond Length (aromatic) 0.93 Å
C-H Bond Length (methylene) 0.97 Å
C-H Bond Length (methyl) 0.96 Å

Data based on the crystal structure of (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate. nih.gov

Once the optimized geometry is obtained, vibrational frequency analysis can be performed using DFT. This calculation predicts the infrared (IR) and Raman spectra of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond, the C-Br bond, or the phenyl ring vibrations. spectroscopyonline.com By comparing the theoretical spectrum with experimental data, the accuracy of the computational model can be validated, and the experimental peaks can be assigned to specific molecular motions. For this compound, characteristic peaks would be expected for the carbonyl stretch, the aromatic C-C stretches, and the C-Br stretch, among others.

Table 2: Characteristic Infrared Absorption Frequencies for Acrylates

Functional Group Approximate Wavenumber (cm⁻¹)
C=O Stretch ~1700-1730
C-C-O Stretch ~1150-1200
O-C-C Stretch ~1060-1150

General values for acrylate polymers. spectroscopyonline.com

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net The HOMO is likely to be located on the phenyl ring and the C=C double bond, which are electron-rich regions. The LUMO, on the other hand, would be expected to be centered on the electron-deficient carbonyl group and the α,β-unsaturated system. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests that the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is colored to show different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.gov

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and the vinyl group would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics Simulations in Reactivity Studies

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes, solvent effects, and the initial stages of chemical reactions. frontiersin.org

For this compound, MD simulations could be employed to study its behavior in different solvents, providing insights into how the solvent molecules arrange around the solute and how this affects its conformation and reactivity. rsc.org For instance, in a polar solvent, the polar regions of the molecule would be expected to interact favorably with the solvent molecules. MD simulations can also be used to study the aggregation behavior of the molecule at higher concentrations. rsc.org

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic additions to the double bond or substitution reactions at the carbonyl group, computational methods can be used to map out the entire reaction pathway. researchgate.net

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. acs.org By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For example, in a nucleophilic acyl substitution reaction, computational studies can help to distinguish between a concerted mechanism and a stepwise mechanism involving a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Reactivity and Chemical Transformations of Methyl 3 4 Bromophenyl Acrylate

Reactions of the Acrylate (B77674) Moiety

The acrylate portion of Methyl 3-(4-bromophenyl)acrylate is an electron-deficient alkene, making it susceptible to various addition reactions. The double bond can readily participate in nucleophilic conjugate additions, cycloadditions, and reduction reactions.

One of the most common transformations is the Michael addition , where nucleophiles add to the β-carbon of the acrylate system. A variety of nucleophiles, including amines, thiols, and carbanions, can be employed. For instance, the addition of amines or thiols can be facilitated by base catalysts. rsc.org These reactions are fundamental in constructing more complex molecules, introducing new functional groups, and extending the carbon skeleton.

Cycloaddition reactions , such as the Diels-Alder reaction, can also occur across the acrylate double bond, where it acts as a dienophile. These [4+2] cycloadditions are a powerful tool for the construction of six-membered rings. nih.gov Furthermore, [3+2] cycloaddition reactions with nitrones can lead to the formation of five-membered heterocyclic rings. ugent.be

The double bond of the acrylate can be readily hydrogenated to the corresponding saturated ester, methyl 3-(4-bromophenyl)propanoate. This transformation is typically achieved using heterogeneous catalysts like palladium on carbon (Pd/C) or homogeneous catalysts such as Wilkinson's catalyst under a hydrogen atmosphere. Asymmetric hydrogenation can also be achieved using chiral rhodium nih.govresearchgate.net or nickel rsc.org catalysts, which allows for the stereoselective synthesis of chiral propanoate derivatives.

Transformations Involving the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring is a versatile handle for a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal in the synthesis of complex aromatic and heteroaromatic structures.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Heck reaction , for example, allows for the arylation of alkenes by coupling them with the aryl bromide. nih.govmdpi.comyoutube.com This reaction is a powerful method for forming substituted stilbenes and other vinylated aromatic compounds.

The Suzuki-Miyaura coupling provides a route to biaryl compounds through the reaction of the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is widely used due to its high tolerance for various functional groups. nih.govresearchgate.net

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govepa.gov This reaction is instrumental in the synthesis of aryl-substituted alkynes.

Furthermore, the Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium-phosphine complex. wikipedia.orgorganic-chemistry.orgchemspider.com This reaction is a cornerstone for the synthesis of arylamines.

Stereochemical Investigations in Reaction Outcomes

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules. The geometry of the starting acrylate, which is predominantly the (E)-isomer, often influences the stereochemistry of the products.

In asymmetric hydrogenation , the choice of a chiral catalyst is paramount in determining the enantiomeric excess (ee) of the resulting saturated ester. Chiral phosphine (B1218219) ligands complexed with rhodium or other transition metals can create a chiral environment around the double bond, leading to the preferential formation of one enantiomer. nih.govresearchgate.net For instance, rhodium complexes with chiral diphosphine ligands have been shown to be highly effective in the asymmetric hydrogenation of related acrylate substrates.

In Michael additions , the use of chiral organocatalysts can induce enantioselectivity. For example, cinchona alkaloid-derived catalysts can promote the asymmetric addition of nucleophiles to acrylic acid derivatives, leading to the formation of all-carbon quaternary stereocenters with high enantiomeric excess. organic-chemistry.org Similarly, enzyme-catalyzed Michael additions, for instance using 4-oxalocrotonate tautomerase (4-OT), can proceed with high enantiocontrol. nih.gov

The stereochemistry of cycloaddition reactions is also of great interest. The endo/exo selectivity in Diels-Alder reactions and the facial selectivity in dipolar cycloadditions are influenced by both steric and electronic factors of the reactants and catalysts.

Catalytic Transformations in Organic Synthesis

Catalysis plays a central role in unlocking the synthetic potential of this compound, enabling efficient and selective transformations under mild conditions.

Metal-Catalyzed Reactions

Palladium catalysis is the most extensively utilized method for transformations at the bromine-substituted phenyl ring. As previously mentioned, the Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are all prominent examples. The choice of ligand for the palladium catalyst is crucial in tuning the reactivity and selectivity of these transformations. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are often employed to enhance the efficiency of these cross-coupling reactions. wikipedia.org

ReactionCatalyst/ReagentsProduct TypeRef.
Heck ReactionPd catalyst, base, alkeneSubstituted alkene mdpi.comorganic-chemistry.org
Suzuki-Miyaura CouplingPd catalyst, base, boronic acid/esterBiaryl compound nih.govresearchgate.net
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, base, alkyneAryl-substituted alkyne nih.govepa.gov
Buchwald-Hartwig AminationPd catalyst, base, amineArylamine wikipedia.orgorganic-chemistry.org

Rhodium and nickel catalysts are also significant, particularly in the context of asymmetric hydrogenation of the acrylate double bond. Chiral phosphine ligands in combination with these metals can afford high enantioselectivities. rsc.orgnih.govresearchgate.net

Organocatalytic Applications

Organocatalysis offers a metal-free alternative for promoting reactions on this compound, particularly at the acrylate moiety. Chiral amines and thioureas are effective catalysts for enantioselective Michael additions. organic-chemistry.orgmdpi.commdpi.com For example, primary amine-thiourea catalysts can activate the acrylate towards nucleophilic attack through hydrogen bonding, leading to the formation of chiral products with high enantiomeric excess.

ReactionOrganocatalystNucleophileProduct FeatureRef.
Michael AdditionCinchona alkaloid derivativeβ-keto esterAll-carbon quaternary stereocenter organic-chemistry.org
Michael AdditionDPEN-based thioureaCycloketoneHigh enantioselectivity mdpi.com
Michael Addition1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Nitroalkaneγ-Nitro ester nih.gov

Photoredox Catalysis and Visible-Light Mediated Reactions

In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions using visible light. This compound can participate in such reactions in several ways. The aryl bromide functionality can serve as a precursor to an aryl radical upon reduction by an excited photocatalyst. This aryl radical can then engage in various coupling reactions. rsc.org

Visible-light-induced Atom Transfer Radical Addition (ATRA) reactions can also involve the acrylate moiety. In these processes, a radical is generated and adds across the double bond, with the subsequent radical intermediate being trapped. bohrium.com This allows for the difunctionalization of the alkene. Furthermore, photoredox catalysis can be combined with other catalytic cycles, such as nickel catalysis, to achieve C-H functionalization and other complex transformations. rsc.orgnih.gov

Reaction TypeCatalyst SystemKey FeatureRef.
Stoichiometric CouplingVisible light/Nickel dual catalysisBromine radical-enhanced HAT rsc.org
Atom Transfer Radical PolymerizationN-aryl phenoxazine (B87303) organocatalystVisible-light driven bohrium.com
C(sp³)-H FunctionalizationRu(bpy)₃Cl₂ photocatalystUgi-type three-component reaction rsc.org
Carbobromination4CzIPN photocatalystRadical-addition radical-pairing mechanism nih.gov

Polymerization Studies and Material Science Applications

Homopolymerization Research of Methyl 3-(4-bromophenyl)acrylate

Copolymerization with Other Monomers

The copolymerization of this compound with other vinyl monomers has not been specifically documented. In principle, copolymerization could be employed to fine-tune the properties of the resulting material, combining the characteristics of the brominated acrylate (B77674) with those of comonomers like methyl methacrylate (B99206) or styrene.

Radical polymerization is a fundamental method for creating polymers from vinyl monomers like acrylates. The process is initiated by a radical species, which attacks the carbon-carbon double bond of the monomer, starting a chain reaction. This technique is valued for its tolerance of various functional groups and less stringent reaction conditions compared to ionic polymerization methods. While general principles of radical polymerization are well-established for a wide range of acrylates, specific kinetic data or studies detailing the free-radical polymerization of this compound are absent from the current body of scientific literature.

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis, allowing for the creation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method that involves the reversible activation and deactivation of a dormant polymer chain by a transition-metal complex, typically copper-based. vwr.combldpharm.com This process allows for the controlled growth of polymer chains. ATRP has been successfully applied to a vast array of acrylate monomers to produce well-defined homopolymers and block copolymers. cymitquimica.comvwr.com The synthesis of acrylate-based block copolymers by ATRP has been evaluated for various applications, including drug delivery matrices. cymitquimica.com However, there are no specific reports on the use of this compound in ATRP reactions.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP technique that provides excellent control over polymerization via a chain transfer agent (CTA), typically a thiocarbonylthio compound. researchgate.net The choice of CTA is critical for controlling the polymerization of different monomer families, including acrylates. researchgate.net RAFT has been employed to create a wide variety of polymeric architectures from acrylate monomers. Research on poly(bromoethyl acrylate) has shown that brominated acrylate polymers can be synthesized via RAFT to act as precursors for further modification. Despite the extensive research into RAFT polymerization of acrylates, studies specifically involving this compound as a monomer have not been reported.

Controlled Radical Polymerization (CRP) Methods

Integration of this compound into Polymeric Architectures

The incorporation of specific monomers into complex polymeric architectures like block, graft, or star polymers allows for the creation of advanced materials with unique morphologies and properties. Acrylate monomers are frequently used to build such structures using CRP techniques. cymitquimica.comvwr.com For example, block copolymers composed of acrylate and methacrylate segments can form materials with interesting mechanical and phase properties. vwr.com While the potential exists to integrate the bromophenyl functionality of this compound into such architectures, no published studies have demonstrated this specific application.

Functional Polymers Derived from Bromophenyl Acrylates

The strategic incorporation of bromine atoms into acrylate polymers provides a versatile platform for the synthesis of a wide array of functional materials. The carbon-bromine bond on the phenyl ring of monomers like this compound serves as a key reactive site for post-polymerization modification. This allows for the initial creation of a well-defined parent polymer, which can then be chemically altered to introduce various functionalities, tailoring the final properties of the material for specific applications. This approach is often more advantageous than the direct polymerization of functional monomers, which can sometimes be incompatible with polymerization conditions or difficult to synthesize.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for the synthesis of polymers from bromophenyl acrylates. libretexts.orgthieme-connect.deresearchgate.net These methods allow for precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture, resulting in well-defined precursor polymers. libretexts.orgthieme-connect.de The presence of the bromo-functional group is generally well-tolerated in these polymerization reactions. libretexts.orgthieme-connect.de

Once the poly(this compound) is synthesized, the pendant bromophenyl groups can be transformed into a variety of other functional moieties using well-established chemical reactions. Among the most powerful of these are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. researchgate.netnih.govresearchgate.net These reactions are highly efficient and exhibit broad functional group tolerance, making them ideal for polymer modification. nih.govresearchgate.net

The Suzuki-Miyaura coupling, for instance, allows for the formation of new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govresearchgate.net This strategy can be employed to attach a wide range of substituents to the polymer backbone, thereby altering its physical and chemical properties. For example, grafting alkyl or aryl groups can modify the polymer's solubility and thermal properties. The introduction of conjugated moieties can lead to the development of new photo-responsive or light-emitting materials. mdpi.comresearchgate.net

Similarly, the Heck reaction provides a method for the arylation or vinylation of the polymer by coupling the bromophenyl group with an alkene in the presence of a palladium catalyst and a base. thieme-connect.deresearchgate.netnih.gov This reaction is instrumental in creating polymers with extended conjugation, which is a key feature for applications in organic electronics. The ability to introduce various alkene-containing molecules allows for fine-tuning of the optical and electronic properties of the resulting functional polymer. thieme-connect.denih.gov

The versatility of these post-polymerization modification techniques opens the door to a vast library of functional polymers derived from a single precursor, poly(this compound). This highlights the importance of bromophenyl acrylates as valuable building blocks in modern materials science.

Research Findings on the Functionalization of Bromophenyl Acrylate Polymers

Precursor PolymerFunctionalization ReactionReagentResulting Functional GroupPotential ApplicationReference
Poly(this compound)Suzuki-Miyaura CouplingPhenylboronic acidBiphenylModified thermal properties, Liquid crystals nih.govresearchgate.net
Poly(this compound)Suzuki-Miyaura Coupling4-Vinylphenylboronic acid4-VinylbiphenylCrosslinkable materials, Organic electronics researchgate.net
Poly(this compound)Heck CouplingStyreneStilbeneLight-emitting polymers, Optical materials researchgate.netnih.gov
Poly(this compound)Heck CouplingMethyl acrylateMethyl cinnamate (B1238496) derivativeModified solubility, Adhesives thieme-connect.deresearchgate.net
Poly(4-bromostyrene)Suzuki-Miyaura CouplingThiophene-2-boronic acidPhenyl-thiopheneConductive polymers, Organic electronics researchgate.net

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Novel Derivatives and Analogues

The synthetic exploration of methyl 3-(4-bromophenyl)acrylate has primarily focused on three key regions of the molecule: the ester group, the phenyl ring, and the acrylate (B77674) moiety. These modifications are typically achieved through well-established organic reactions, allowing for the introduction of a wide array of functional groups and structural motifs.

Modifications to the Ester Group

The methyl ester functionality of this compound is a prime target for modification to influence the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of various ester analogues is commonly achieved through transesterification or by the esterification of the parent carboxylic acid, 3-(4-bromophenyl)acrylic acid.

One common approach involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be reacted with a variety of alcohols in the presence of an acid catalyst to yield different alkyl and aryl esters. For instance, studies on related cinnamate (B1238496) derivatives have shown that varying the alkyl chain length of the ester group can significantly impact antimicrobial and antifungal activities. An increase in the carbon chain length from a methyl to a butyl group in cinnamates has been correlated with enhanced antifungal action, a phenomenon attributed to increased lipophilicity facilitating better penetration of biological membranes.

Furthermore, the synthesis of amide analogues from the corresponding acrylic acid is another important derivatization strategy. Reaction of 3-(4-bromophenyl)acrylic acid with various primary and secondary amines, often facilitated by coupling agents, yields N-substituted acrylamides. This modification introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets.

Substitutions on the Phenyl Ring

The 4-bromo-substituted phenyl ring is a critical component for the biological activity of these compounds and offers numerous possibilities for derivatization. The bromine atom itself can serve as a handle for further transformations through cross-coupling reactions.

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for modifying the phenyl ring. For example, the reaction of this compound with various alkenes can introduce new substituents at the para-position. Similarly, the Suzuki coupling, which pairs organoboron compounds with organic halides, allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Another strategy involves the synthesis of derivatives with additional substituents on the phenyl ring. For instance, the introduction of a hydroxyl group can be achieved by starting from the corresponding hydroxy-bromobenzaldehyde. The synthesis of (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate showcases a more complex modification, where a bromophenoxy group is introduced onto the phenyl ring via a methylene (B1212753) ether linkage.

The electronic nature of the substituents on the phenyl ring plays a crucial role in modulating biological activity. Studies on related N-phenyl cinnamamides have demonstrated that the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the Michael acceptor system, thereby influencing its interaction with biological nucleophiles.

Alterations of the Acrylate Moiety

The acrylate double bond is another key feature that can be modified to influence the reactivity and biological profile of the molecule. While the trans-configuration is generally preferred for many biological activities, the synthesis of cis-isomers or the saturation of the double bond can provide valuable SAR data.

Bromination of the double bond in cinnamic acid derivatives has been shown to enhance antimicrobial activity. This suggests that the electrophilicity of the molecule can be a key determinant of its biological function.

Furthermore, the synthesis of more complex structures, such as the acrylate copolymer based on 4-(2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate, demonstrates the potential for significant alterations to the core acrylate structure, leading to novel materials with unique properties. The Wittig reaction is a classic and versatile method for constructing the acrylate double bond, starting from an appropriate aldehyde (e.g., 4-bromobenzaldehyde) and a phosphorus ylide. This method allows for the introduction of various substituents on the alpha-carbon of the acrylate moiety.

Systematic Structural Variations for Targeted Research

The synthesis of a library of derivatives with systematic structural variations is a cornerstone of modern drug discovery and materials science. For this compound, this involves a methodical approach to altering each part of the molecule to probe its contribution to a specific biological or material property.

For example, in the context of developing new antimicrobial agents, a systematic study might involve:

Ester Variation: Synthesizing a series of alkyl esters with increasing chain length (methyl, ethyl, propyl, butyl, etc.) to study the effect of lipophilicity on antibacterial and antifungal efficacy.

Phenyl Ring Substitution: Introducing a variety of substituents (e.g., chloro, fluoro, nitro, methoxy (B1213986), methyl) at different positions on the phenyl ring to evaluate the impact of electronic and steric effects.

Acrylate Modification: Investigating the effect of substituents on the alpha- and beta-positions of the acrylate group to understand their role in Michael addition reactivity and target engagement.

These systematic variations allow researchers to build a comprehensive picture of the SAR, identifying key pharmacophoric features and guiding the design of more potent and selective compounds.

Modification Site Type of Variation Potential Impact
Ester GroupAlkyl chain length (e.g., methyl, ethyl, butyl)Lipophilicity, membrane permeability, metabolic stability
Ester GroupAryl estersSteric bulk, electronic properties, potential for pi-stacking interactions
Ester GroupAmide formation (N-substituted)Hydrogen bonding capacity, polarity, target interaction
Phenyl RingHalogen substitution (e.g., F, Cl for Br)Electronic effects, lipophilicity, metabolic stability
Phenyl RingIntroduction of electron-donating groups (e.g., -OCH3, -CH3)Electronic properties of the aromatic ring and acrylate system
Phenyl RingIntroduction of electron-withdrawing groups (e.g., -NO2, -CN)Electronic properties, potential for specific interactions
Acrylate MoietySubstitution at the alpha-positionSteric hindrance, reactivity of the Michael acceptor
Acrylate MoietySubstitution at the beta-positionElectronic effects on the Michael acceptor, steric interactions
Acrylate MoietySaturation of the double bondLoss of planarity, removal of the Michael acceptor functionality

Methodologies for Structure-Property Relationship Analysis

To translate the large datasets generated from systematic derivatization into meaningful insights, various methodologies for structure-property relationship analysis are employed. These range from qualitative SAR assessments to more sophisticated quantitative and computational approaches.

Qualitative Structure-Activity Relationship (SAR) Analysis: This involves the empirical observation of how changes in chemical structure affect biological activity. By comparing the activity of a series of related compounds, researchers can deduce which functional groups and structural features are important for the desired effect. For instance, observing that bromination of the double bond in cinnamic acid derivatives consistently leads to increased antimicrobial activity is a qualitative SAR finding. odinity.com

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR aims to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov This is achieved by correlating physicochemical properties (descriptors) of the molecules with their measured biological activities using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov Key steps in a QSAR study include:

Data Set Selection: A diverse set of compounds with accurately measured biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound, representing its electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods are used to build a predictive model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For halogenated cinnamic acid esters, relevant descriptors might include lipophilicity (logP), electronic parameters (Hammett constants), steric parameters (Taft constants, molar refractivity), and quantum chemical descriptors (HOMO/LUMO energies).

3D-QSAR and Computational Docking: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the three-dimensional structure of the molecules into account. These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. nih.gov By simulating the interaction between a derivative of this compound and its putative biological target, researchers can gain insights into the binding mode and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its activity. This information is invaluable for rational drug design and for explaining observed SAR trends.

Methodology Description Application to this compound Derivatives
Qualitative SAR Empirical analysis of how structural changes affect activity.Identifying trends, e.g., the effect of increasing ester chain length on antimicrobial activity.
QSAR Mathematical modeling of the relationship between chemical structure and biological activity using molecular descriptors.Predicting the activity of new derivatives and identifying key physicochemical properties for optimization.
3D-QSAR 3D modeling that relates molecular fields (steric, electrostatic) to activity.Visualizing favorable and unfavorable regions for substitution around the molecular scaffold.
Molecular Docking Computational simulation of the interaction between a ligand and a target protein.Predicting binding modes, identifying key interactions, and guiding the design of more potent inhibitors.

Biological Activity and Pharmaceutical Research Context

Antiproliferative and Anticancer Activity Studies

The quest for new anticancer agents has led researchers to investigate various classes of synthetic compounds, including acrylate (B77674) derivatives. These molecules have shown promise as scaffolds for developing drugs that can inhibit cancer cell growth through various mechanisms.

Studies have demonstrated the cytotoxic effects of acrylate derivatives against several human cancer cell lines. (E)-Methyl 3-(4-bromophenyl)acrylate has been shown to induce apoptotic cell death in human ovarian carcinoma cells. biosynth.com While specific IC₅₀ values for this exact compound are not extensively detailed in the provided results, research on closely related analogs provides significant insight into its potential potency.

A series of acrylic acid and acrylate ester derivatives were synthesized and evaluated for their antiproliferative activity against the MCF-7 breast carcinoma cell line. nih.gov Among them, a methyl acrylate ester identified as compound 6e proved to be the most potent cytotoxic agent, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 2.57 ± 0.16 μM. nih.govresearchgate.net Other related acrylate compounds also showed considerable cytotoxic activity against MCF-7 cells. nih.gov

In another study focusing on 3-(4-chlorophenyl)acrylate derivatives, which are structural analogs of the subject compound, significant cytotoxicity was observed against the MDA-MB-231 human breast carcinoma cell line. nih.govacs.org The acrylic acid derivative 4b was the most effective in this series, with an IC₅₀ value of 3.24 μM, followed by the methyl acrylate compound 5e with an IC₅₀ of 4.06 μM. nih.govacs.org These findings underscore the potential of the acrylate framework in designing effective anticancer compounds. researchgate.net

Table 1: In Vitro Cytotoxicity of Methyl Acrylate Analogs

Compound ID Cancer Cell Line IC₅₀ (μM) Source(s)
Methyl acrylate ester 6e MCF-7 (Breast) 2.57 ± 0.16 nih.govresearchgate.net
Acrylic acid derivative 4b MDA-MB-231 (Breast) 3.24 nih.govacs.org
Methyl acrylate compound 5e MDA-MB-231 (Breast) 4.06 nih.govacs.org
Compound 5b MCF-7 (Breast) 5.12 nih.gov
Compound 6a MCF-7 (Breast) 6.74 nih.gov
Compound 6f MCF-7 (Breast) 3.26 nih.gov
Compound 6h MCF-7 (Breast) 7.08 nih.gov

A key strategy in cancer chemotherapy is to target the cell cycle, inducing arrest at critical checkpoints to prevent proliferation. nih.gov Tubulin assembly inhibitors, a class to which acrylate derivatives may belong, are known to halt cancer cells in the G2/M phase, subsequently leading to apoptosis. nih.govacs.org

Mechanistic studies on the potent methyl acrylate ester 6e revealed that it arrests MCF-7 breast cancer cells at the G2/M phase of the cell cycle. nih.govresearchgate.net Flow cytometry analysis showed a significant increase in the percentage of cells in the G2/M phase, from 8.20% in untreated control cells to 29.96% in cells treated with compound 6e . nih.gov This disruption of the mitotic spindle assembly ultimately triggers programmed cell death. nih.gov Furthermore, compound 6e was found to modulate the expression of key regulatory proteins, increasing the levels of the tumor suppressor p53 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Similarly, the 3-(4-chlorophenyl) acrylic acid derivative 4b was also found to cause significant cell cycle arrest at the G2/M stage in MDA-MB-231 cells, reinforcing the proposed mechanism of action for this class of compounds. nih.govresearchgate.net

Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a prime target for anticancer drugs. nih.govresearchgate.net Compounds that interfere with the process of tubulin polymerization can disrupt mitosis and lead to cancer cell death. researchgate.netnih.gov

Research has shown that the anticancer activity of acrylate derivatives is linked to their ability to inhibit tubulin polymerization. researchgate.net The methyl acrylate ester 6e , which demonstrated high cytotoxicity, also exhibited potent β-tubulin polymerization inhibition activity. nih.govresearchgate.net In a comparative assay, compound 6e showed an inhibition percentage of 81.16%, which was comparable to the positive control drug Combretastatin A-4 (CA-4) that showed 89.17% inhibition. nih.govresearchgate.net This suggests that the molecular target for this compound is likely tubulin. nih.gov

The analog, acrylic acid molecule 4b , also displayed a strong inhibitory effect on β-tubulin polymerization, with a percentage inhibition of 80.07%, further supporting tubulin as the primary target for this class of molecules. nih.govresearchgate.net

Table 2: β-Tubulin Polymerization Inhibition by Acrylate Analogs

Compound ID Inhibition Percentage (%) Reference Compound Reference Inhibition (%) Source(s)
Methyl acrylate ester 6e 81.16 CA-4 89.17 nih.govresearchgate.net
Acrylic acid derivative 4b 80.07 N/A N/A nih.govresearchgate.net

To understand the interaction between the active acrylate compounds and their biological target, molecular modeling studies have been conducted. nih.govresearchgate.net These computational analyses help to elucidate the binding mode and interactions at the molecular level.

For the acrylate derivatives, docking studies have focused on the colchicine-binding site of tubulin. researchgate.netnih.gov This site is a well-known target for many tubulin polymerization inhibitors. researchgate.net The results of these studies for the active compounds, such as the 3-(4-chlorophenyl) acrylate derivatives 4b and 5e , indicate a favorable interaction within this pocket. nih.govresearchgate.net This interaction at the colchicine (B1669291) site is believed to be responsible for the observed suppression of tubulin polymerization and the resulting potent anticancer activity. researchgate.netnih.gov

Antimicrobial and Antifungal Activity Assessment

Beyond their anticancer potential, acrylate-based compounds and polymers have also been evaluated for their ability to combat microbial and fungal growth. The acrylate moiety serves as a structural scaffold in various molecules that possess a wide range of biological properties. researchgate.net

Research into related structures suggests potential antifungal activity. For instance, 3-(4-bromophenyl)-5-acetyloxymethyl-2,5-dihydrofuran-2-one, a compound sharing the 4-bromophenyl group, is a member of a novel group of potential antifungal drugs characterized by high in vitro antifungal activity. nih.gov Additionally, high-throughput screening of hundreds of (meth)acrylate polymers identified several that reduce the attachment of pathogenic fungi like Candida albicans and the crop pathogen Botrytis cinerea. nih.gov Copolymers derived from 2,4-dichlorophenyl acrylate have also been tested for their properties against selected microorganisms, including fungi and yeast. researchgate.net

The incorporation of acrylate and methacrylate (B99206) monomers into polymers has been a strategy for developing materials with antibacterial properties. nih.govnih.gov For example, polymethyl methacrylate (PMMA) bone cement containing methacrylate monomers with N-halamine compounds has been shown to have good antibacterial efficacy against Staphylococcus aureus. nih.gov

Furthermore, the addition of nanoparticles to PMMA resins has been shown to impart strong antimicrobial activity against cariogenic bacteria such as Streptococcus mutans and Lactobacillus acidophilus. nih.gov Studies on copolymers of 2,4-dichlorophenyl acrylate and methyl methacrylate have also been undertaken to test their antimicrobial properties against various bacteria. researchgate.net While direct studies on Methyl 3-(4-bromophenyl)acrylate are limited, the consistent antibacterial activity observed in related acrylate and methacrylate systems suggests a potential for this compound or its polymeric derivatives in antimicrobial applications. researchgate.netnih.govnih.gov

Antifungal Efficacy

Research into the antifungal properties of compounds structurally related to this compound has shown promising results. For instance, a study on butenolide derivatives incorporating a methoxyacrylate scaffold demonstrated significant antifungal activity. In this research, new compounds were synthesized and tested against various phytopathogens. The results indicated that the introduction of a methoxyacrylate group, which shares structural similarities with the acrylate portion of this compound, was beneficial for improving antifungal activity against Sclerotinia sclerotiorum. nih.gov

Specifically, compounds V-6 and VI-7, which feature this scaffold, exhibited substantially lower EC50 values (1.51 and 1.81 mg/L, respectively) against S. sclerotiorum compared to the lead compound (EC50 of 10.62 mg/L). nih.gov This suggests that the acrylate moiety is a key contributor to the observed antifungal effects. The study also highlighted that modifications to the phenyl ring, such as increasing steric hindrance, could further enhance this activity. nih.gov

While these findings are on related but distinct molecules, they underscore the potential of the acrylate scaffold present in this compound for the development of novel antifungal agents. The presence of the bromophenyl group in the target compound is also significant, as halogenated phenyl rings are a common feature in many bioactive molecules, often contributing to increased lipophilicity and membrane permeability, which can enhance antifungal action.

**Table 1: In vitro Antifungal Activity of Methoxyacrylate-Containing Butenolide Derivatives against *Sclerotinia sclerotiorum***

Compound EC50 (mg/L)
Lead Compound 3-8 10.62
V-6 1.51
VI-7 1.81

Data sourced from a study on butenolide derivatives, highlighting the efficacy of the methoxyacrylate scaffold. nih.gov

Enzyme Inhibition Studies

The potential of the this compound scaffold extends to enzyme inhibition, a critical mechanism in the treatment of various diseases. Although direct enzyme inhibition studies on this compound are not extensively documented, research on its close derivatives has provided valuable data.

One notable study investigated the α-amylase inhibitory activity of (E)-N'-(3-(4-bromophenyl)acryloyl)isonicotinohydrazide, a direct derivative of the target compound. This study revealed that several analogs exhibited significantly higher inhibitory potential against α-amylase compared to the standard drug, acarbose (B1664774) (IC50 = 750 ± 10 µM). The most potent among these was compound 7, with an IC50 value of 55.6 ± 0.3 µM, making it approximately thirteen times more effective than acarbose. Kinetic studies further elucidated that this compound acts as a competitive inhibitor of the enzyme.

Table 2: α-Amylase Inhibitory Activity of (E)-N'-(3-(4-bromophenyl)acryloyl)isonicotinohydrazide Analogs

Compound IC50 (µM)
Acarbose (Standard) 750 ± 10
Compound 7 55.6 ± 0.3

This table showcases the potent α-amylase inhibitory activity of a derivative of this compound.

These findings are significant as α-amylase inhibitors are important therapeutic agents for managing type 2 diabetes by controlling post-prandial hyperglycemia. The study suggests that the 3-(4-bromophenyl)acryloyl moiety is a promising scaffold for designing new and effective enzyme inhibitors.

Design of Biologically Active Compounds Based on the this compound Scaffold

The core structure of this compound, characterized by the substituted phenyl ring attached to an acrylate group, serves as a versatile scaffold for the design and synthesis of new biologically active compounds. This scaffold is present in a variety of molecules that have been investigated for different therapeutic purposes.

Phenyl acrylate and its derivatives are recognized for their importance in agrochemical and medical applications. nih.gov The general structure allows for diverse chemical modifications at several positions, including the phenyl ring and the acrylate chain, to optimize biological activity and target specificity.

For example, the design of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety for antifungal applications highlights the modular nature of such scaffolds. Although not a direct use of the this compound scaffold, this research exemplifies the strategy of combining different pharmacophores to create more potent and selective agents.

Furthermore, the development of nitrogen-containing heterocyclic compounds often utilizes various molecular scaffolds to achieve desired biological effects. The principles of structure-based drug design are frequently applied to scaffolds like this compound to explore interactions with biological targets and guide the synthesis of new therapeutic candidates.

Advanced Applications and Future Research Directions

Role as a Precursor in Complex Molecule Synthesis

The chemical architecture of methyl 3-(4-bromophenyl)acrylate makes it a valuable starting material for the synthesis of more complex molecules. The presence of the bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks.

Furthermore, the acrylate (B77674) portion of the molecule is susceptible to a range of transformations. The double bond can undergo addition reactions, cycloadditions, and polymerization. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This dual reactivity makes this compound a versatile building block for the synthesis of a diverse array of organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Table 1: Reactivity of this compound

Functional GroupPotential ReactionsResulting Structures
Bromophenyl groupSuzuki, Heck, Sonogashira couplingBiphenyls, stilbenes, substituted alkynes
Acrylate moietyMichael addition, Diels-Alder, polymerizationFunctionalized propionates, cyclohexenes, polymers
Ester groupHydrolysis, amidation, reductionCarboxylic acids, amides, alcohols

Potential in Material Science Beyond Polymers

While the acrylate group suggests a straightforward path to polymerization, the applications of this compound in material science extend beyond simple polymers. The bromine atom provides a handle for post-polymerization modification, allowing for the introduction of various functional groups onto a polymer backbone. This can be used to tune the properties of the material, such as its solubility, thermal stability, or optical properties.

Moreover, the compound itself can be incorporated into more complex material architectures. For instance, it can be used as a monomer in the synthesis of copolymers with tailored properties. Its rigid phenyl ring and polar ester group can contribute to the formation of liquid crystalline phases or be exploited in the design of organic electronic materials. The potential for creating novel materials with specific functionalities is a significant area of ongoing research.

Emerging Research Areas and Unexplored Reactivity

The exploration of this compound's full potential is still in its early stages. Emerging research is beginning to investigate its utility in areas such as the synthesis of novel heterocyclic compounds through intramolecular cyclization reactions. The interplay between the bromo- and acrylate functionalities could lead to new and efficient synthetic routes to complex ring systems.

Another area of interest is the photochemical reactivity of the molecule. The conjugated system of the phenyl ring and the acrylate double bond suggests potential for [2+2] photocycloadditions and other light-induced transformations. und.edu Such reactions could open up new avenues for the synthesis of unique molecular architectures and materials with interesting photophysical properties. The catalytic activation of the C-Br bond for novel coupling reactions also remains a fertile ground for discovery.

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing emphasis on environmentally friendly chemical processes, researchers are exploring sustainable methods for the synthesis of this compound and its derivatives. rsc.org This includes the use of greener solvents, such as propylene (B89431) carbonate and dimethyl carbonate, which are less toxic and more sustainable alternatives to traditional polar aprotic solvents. rsc.org

Catalysis is another key aspect of green chemistry. The development of highly efficient and recyclable catalysts for the synthesis of this compound can significantly reduce waste and energy consumption. Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are also being investigated as a sustainable alternative to traditional solution-phase synthesis. rsc.org Furthermore, biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign approach.

Future Prospects in Drug Discovery and Development

The structural motifs present in this compound are found in a number of biologically active molecules. Acrylate derivatives have been investigated for their potential as anticancer agents. researchgate.net The bromophenyl group can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

This compound can serve as a scaffold for the synthesis of libraries of new compounds for high-throughput screening in drug discovery programs. By systematically modifying the structure, for example, by replacing the bromine atom with other functional groups or by derivatizing the acrylate moiety, a wide range of molecular diversity can be generated. Recent studies have highlighted the potential of acrylate-based compounds as having significant antiproliferative efficacy. researchgate.netresearchgate.net For example, certain 3-(4-chlorophenyl) acrylic acid derivatives have shown potent cytotoxic effects against cancer cell lines. researchgate.net This suggests that derivatives of this compound could also exhibit interesting biological activities and warrant further investigation as potential therapeutic agents.

Q & A

Basic Question: What are the established synthetic routes for Methyl 3-(4-bromophenyl)acrylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
A common synthesis involves the Wittig reaction or nucleophilic substitution. For example, (E)-Methyl 3-(3-(bromomethyl)phenyl)acrylate can be synthesized by reacting 4-bromophenol with potassium carbonate in acetone under reflux (329 K for 5 h), followed by purification via silica gel chromatography (5% ethyl acetate in petroleum ether), yielding ~52.8% . Optimization may involve adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents. Monitoring reaction progress via TLC and optimizing column chromatography eluents can improve purity and yield .

Advanced Question: How can E/Z isomerism in this compound derivatives be characterized experimentally?

Methodological Answer:
Isomeric differentiation relies on spectroscopic techniques:

  • IR Spectroscopy : C=O stretching frequencies differ slightly between isomers (e.g., 1719 cm⁻¹ for Z-isomers vs. 1720 cm⁻¹ for E-isomers) .
  • NMR Spectroscopy : Coupling constants (J) in ¹H NMR distinguish isomers. For example, Z-isomers exhibit trans-coupling (J ≈ 12–14 Hz) between α,β-protons, while E-isomers show cis-coupling (J ≈ 8–10 Hz) . X-ray crystallography provides definitive confirmation of stereochemistry by resolving spatial arrangements of substituents .

Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. For example, C–H bond distances in the title compound are refined to 0.93–0.96 Å using SHELX software .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M⁺] at m/z 284.0047 for C₁₂H₁³BrO₃) .
  • Elemental Analysis : Confirms composition (e.g., C, H, Br within ±0.3% of theoretical values) .

Advanced Question: How does the bromine substituent at the 4-position influence the electronic properties and reactivity of the acrylate moiety?

Methodological Answer:
The electron-withdrawing bromine group increases the electrophilicity of the α,β-unsaturated ester, enhancing reactivity in Michael additions or Diels-Alder reactions. Computational studies (e.g., DFT) can quantify this effect by analyzing LUMO localization on the acrylate group. Experimentally, Hammett substituent constants (σ⁺) correlate with reaction rates in nucleophilic attacks .

Advanced Question: What retrosynthetic strategies are viable for designing novel derivatives of this compound?

Methodological Answer:
Retrosynthesis can leverage:

  • Esterification : Replace the methyl group with bulkier esters (e.g., ethyl, benzyl) to modulate steric effects .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to substitute the bromine atom .
  • Functionalization : Introduce substituents at the phenyl ring via electrophilic aromatic substitution (e.g., nitration, sulfonation) . AI-driven synthesis planning tools (e.g., Reaxys/Pistachio models) predict feasible routes for one-step modifications .

Basic Question: How can researchers ensure high purity of this compound during synthesis?

Methodological Answer:

  • Chromatography : Use gradient elution (e.g., 5–20% ethyl acetate in petroleum ether) to separate closely eluting impurities .
  • Recrystallization : Grow crystals from methanol or ethanol to remove polar byproducts .
  • Spectroscopic Monitoring : Track byproducts via ¹³C NMR (e.g., carbonyl signals at ~165–170 ppm) .

Advanced Question: What advanced spectroscopic methods resolve ambiguities in structural assignments for complex derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon interactions to assign signals in crowded spectra (e.g., distinguishing aryl protons) .
  • NOESY : Identifies spatial proximity of protons to confirm stereochemistry (e.g., Z/E isomerism) .
  • X-ray Photoelectron Spectroscopy (XPS) : Validates bromine content and oxidation states .

Basic Question: What are the thermal stability profiles of this compound, and how are they determined?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measures melting points (e.g., 59°C for Z-isomers) and decomposition temperatures .
  • Thermogravimetric Analysis (TGA) : Quantifies weight loss under heating (e.g., decomposition onset at ~200°C) .

Advanced Question: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Simulate binding affinities to target proteins (e.g., enzymes in agrochemical pathways) using AutoDock or Schrödinger .
  • QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity data from analogous compounds .

Advanced Question: What strategies mitigate competing side reactions during the synthesis of halogenated acrylate derivatives?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) reduce elimination side reactions in esterifications .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls with tert-butyldimethylsilyl) to direct regioselectivity .
  • Catalyst Screening : Use DBU or K₂CO₃ to minimize hydrolysis of acrylate esters during coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.